Lipophilicity Differentiation: 4-(4-Ethynylbenzyl)morpholine Exhibits Lower LogP Compared to its Direct Phenyl Analog
The lipophilicity of 4-(4-Ethynylbenzyl)morpholine, as indicated by its calculated LogP, is lower than that of its closest analog, 4-(4-Ethynylphenyl)morpholine. This difference, attributed to the methylene spacer, can influence membrane permeability and aqueous solubility in biological systems .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.438 |
| Comparator Or Baseline | 4-(4-Ethynylphenyl)morpholine (CAS 41876-72-6): 1.5045 |
| Quantified Difference | Target compound LogP is approximately 0.07 units lower. |
| Conditions | Computational prediction (XLogP3 or similar algorithm) |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility, a critical factor for the developability of drug candidates and the formulation of biological assays.
